N-(furan-3-ylmethyl)-N-methyl-1-pyrazin-2-ylpiperidine-4-carboxamide
Description
N-(furan-3-ylmethyl)-N-methyl-1-pyrazin-2-ylpiperidine-4-carboxamide is a complex organic compound that features a furan ring, a pyrazine ring, and a piperidine ring
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-methyl-1-pyrazin-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-19(11-13-4-9-22-12-13)16(21)14-2-7-20(8-3-14)15-10-17-5-6-18-15/h4-6,9-10,12,14H,2-3,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPOZGBBGSWYFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=COC=C1)C(=O)C2CCN(CC2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N-methyl-1-pyrazin-2-ylpiperidine-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan ring, followed by the introduction of the pyrazine and piperidine rings. The final step involves the formation of the carboxamide group. The reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This method utilizes microwave radiation to accelerate chemical reactions, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-N-methyl-1-pyrazin-2-ylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
N-(furan-3-ylmethyl)-N-methyl-1-pyrazin-2-ylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-N-methyl-1-pyrazin-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives, such as furan-2,5-dicarboxylic acid and 5-hydroxymethylfurfural. These compounds share structural similarities with N-(furan-3-ylmethyl)-N-methyl-1-pyrazin-2-ylpiperidine-4-carboxamide but differ in their functional groups and overall structure .
Uniqueness
What sets this compound apart is its unique combination of the furan, pyrazine, and piperidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
